![molecular formula C17H15NO4 B2830296 4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 747412-79-9](/img/structure/B2830296.png)

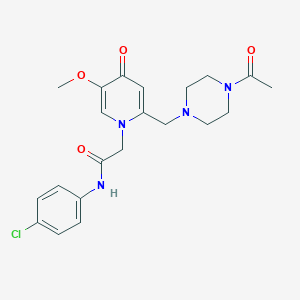

4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

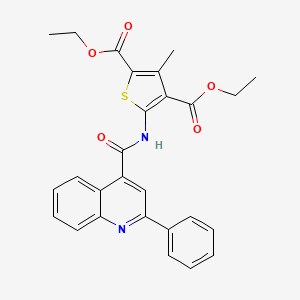

The compound “4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol” is an organic compound containing a methoxyphenyl group, a methyl-oxazole group, and a dihydroxybenzene (resorcinol) group . The presence of these functional groups could potentially impart interesting chemical and physical properties to the molecule.

Wissenschaftliche Forschungsanwendungen

- Therapeutic Potential : These derivatives exhibit promising therapeutic activities, including antimicrobial, antifungal, and antipsychotic effects .

- Indole Derivatives : Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 potential .

- Fluoroquinolone Derivatives : Continuing research on fluoroquinolone derivatives led to the synthesis of new compounds containing 1,3,4-thiadiazole rings with potential anticancer activity .

- 1,3,4-Oxadiazole Derivatives : Among these derivatives, compounds like 3-[(4-dodecylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown the ability to induce apoptosis in cancer cells .

- Structure–Activity Relationship : The nature of substituents on the C-5 phenyl ring significantly influences the cytotoxic activity of 1,3,4-thiadiazoles .

Anticancer Activity

Anti-HIV-1 Activity

Synthesis and Anticancer Activity

Apoptosis Induction

Cytotoxic Properties

Other Therapeutic Activities

Wirkmechanismus

Target of Action

The primary target of the compound “4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol” is the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical enzyme complex in the metabolic pathway that links glycolysis to the tricarboxylic acid cycle and lipid synthesis.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its activity . This interaction could lead to changes in the regulation of the pyruvate dehydrogenase complex, impacting various metabolic processes.

Biochemical Pathways

The compound’s interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial potentially affects the pyruvate dehydrogenase complex, which is a key component of the metabolic pathway linking glycolysis to the tricarboxylic acid cycle and lipid synthesis . Changes in this pathway could have downstream effects on energy production and other metabolic processes within the cell.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial and the subsequent changes in the regulation of the pyruvate dehydrogenase complex . This could potentially affect energy production and other metabolic processes within the cell.

Eigenschaften

IUPAC Name |

4-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-10-16(11-3-6-13(21-2)7-4-11)17(22-18-10)14-8-5-12(19)9-15(14)20/h3-9,19-20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVACAEYJLSVVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2830222.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)

![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)

![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide](/img/structure/B2830233.png)